molecular formula C22H17BrN2O2S B4571786 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone CAS No. 488840-68-2

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B4571786
CAS No.: 488840-68-2
M. Wt: 453.4 g/mol
InChI Key: LHPSIHZZDFAZRA-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a fused benzene and pyrimidine core. Key structural features include:

  • 2-Position: A (3-bromobenzyl)thio group, introducing sulfur and bromine atoms.
  • 3-Position: A 4-methoxyphenyl substituent, contributing electron-donating effects.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-27-18-11-9-17(10-12-18)25-21(26)19-7-2-3-8-20(19)24-22(25)28-14-15-5-4-6-16(23)13-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSIHZZDFAZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488840-68-2
Record name 2-((3-BROMOBENZYL)THIO)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the 4-methoxyphenyl group.

    Attachment of the 3-Bromobenzylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone core or the bromobenzylthio group.

    Substitution: The bromine atom in the 3-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or reduced bromobenzylthio derivatives.

    Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

Medicinal Chemistry

The quinazolinone scaffold is well-known for its pharmacological properties. Research indicates that derivatives of quinazolinones exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain quinazolinones can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Antimicrobial Properties : The thioether functional group in this compound may enhance its interaction with microbial targets. Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that quinazolinone compounds can inhibit inflammatory mediators, presenting opportunities for treating inflammatory diseases .

Material Science

Quinazolinones are also explored for their application in material science:

  • Fluorescent Materials : The unique electronic properties of quinazolinones allow them to be used as fluorescent probes. Their ability to emit light upon excitation makes them suitable for applications in bioimaging and sensing technologies .
  • Polymer Chemistry : Quinazolinone derivatives can serve as monomers or cross-linking agents in polymer synthesis, contributing to materials with tailored mechanical and thermal properties.

Synthetic Intermediate

In organic synthesis, this compound serves as a valuable intermediate:

  • Synthesis of Novel Compounds : The presence of reactive functional groups allows for further modifications, enabling the synthesis of new derivatives with potentially enhanced biological activities.
  • Cross-Coupling Reactions : This compound can participate in various coupling reactions (e.g., Suzuki or Heck reactions), facilitating the construction of complex molecular architectures essential for drug discovery .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of several quinazolinone derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. demonstrated that quinazolinones exhibit potent antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) of these compounds, emphasizing the importance of the thioether moiety in enhancing antimicrobial efficacy .

Case Study 3: Material Development

In a recent publication, researchers synthesized a series of fluorescent polymers incorporating quinazolinone units. These materials exhibited tunable photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging .

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Table 1: Comparison of Structural Features and Activities
Compound Name 2-Substituent 3-Substituent Biological Activity Key Findings Reference
Target Compound (3-Bromobenzyl)thio 4-Methoxyphenyl Potential Anticancer Bromine enhances lipophilicity; methoxy may improve solubility .
2-Methylquinazolin-4(3H)-one Methyl H Anticancer Simpler structure with moderate activity; lacks halogen or sulfur .
2-Benzylmercapto-4(3H)-quinazolinone Benzylmercapto 3,4,5-Trimethoxybenzyl Antitumor (MGI%: 19%) Benzylmercapto group linked to higher antitumor activity vs. alkylmercapto .
3-(4-Bromophenyl)quinazolin-4(3H)-one H 4-Bromophenyl Anti-inflammatory Bromine at 3-position contributes to COX-2 inhibition .
2-[2-(3-Bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone Styryl group 2-Methylphenyl Anti-malarial Styryl substitution enhances in vivo activity against P. berghei .

Key Structural and Functional Differences

  • Halogenation : Bromine at the 2- or 3-position (e.g., target compound vs. 3-(4-bromophenyl) analog) increases lipophilicity and binding affinity to hydrophobic enzyme pockets .
  • Thioether vs. Oxygen Ether : The (3-bromobenzyl)thio group in the target compound may confer metabolic stability compared to oxygen-based ethers, as sulfur is less prone to oxidative degradation .
  • Methoxy vs. Methyl Groups: The 4-methoxyphenyl substituent in the target compound offers electron-donating effects and improved solubility compared to non-polar methyl groups .

Biological Activity

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H17BrN2O2S, with a molecular weight of 453.4 g/mol. The compound features a quinazolinone core substituted with a 3-bromobenzylthio group and a 4-methoxyphenyl group, which may enhance its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC22H17BrN2O2S
Molecular Weight453.4 g/mol
CAS Number488840-68-2

Quinazolinone derivatives have been shown to exert their biological effects through several mechanisms:

  • Anticancer Activity : Quinazolinones are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, with IC50 values in the micromolar range .
  • Antimicrobial Properties : Quinazolinone derivatives display antibacterial and antifungal activities. The presence of the thioether moiety in this compound may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .
  • Anti-inflammatory Effects : Some studies suggest that quinazolinones can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated a series of quinazolinone-thiazole hybrids for their cytotoxic effects using the MTT assay. The compound A3 showed the highest activity against PC3 cells with an IC50 of approximately 10 µM . Although specific data for this compound is limited, its structural similarities suggest potential for comparable activity.
  • Anticonvulsant Activity : In vivo studies have shown that certain quinazolinone derivatives act as positive allosteric modulators at the GABA receptor, indicating potential use in seizure management . This mechanism could be relevant for further exploration of this compound in neurological applications.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally related compounds was conducted:

Compound NameMolecular FormulaKey Features
2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)...C22H17FN2O2SContains fluorine; potential differences in activity
2-((4-Methylbenzyl)thio)-3-(4-methoxyphenyl)...C23H21N2O2SMethyl substitution may alter lipophilicity
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin...C12H10BrN3ODemonstrated significant antibacterial activity

Q & A

Q. What are the common synthetic routes for preparing 2-((3-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone?

The synthesis typically involves modifying the quinazolinone core at the 2- and 3-positions. Key steps include:

  • Core formation : Cyclization of anthranilic acid derivatives or substituted benzoxazinones (e.g., using triethyl orthobenzoate under reflux conditions) .
  • Thioether introduction : Reacting a thiol group (e.g., 3-bromobenzylthiol) with a halogenated quinazolinone precursor .
  • Substituent optimization : Modifications at the 3-position (e.g., 4-methoxyphenyl) via nucleophilic substitution or coupling reactions .

Q. How is structural characterization of this compound performed?

Standard techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity .
  • Mass spectrometry : Electron impact (EI-MS) or HRMS to verify molecular weight and fragmentation patterns .
  • Elemental analysis : Validation of C, H, N, and S content .
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and intermolecular interactions .

Q. What preliminary biological activities are associated with this compound?

Quinazolinones with similar structures exhibit:

  • Anti-inflammatory activity : COX-2 inhibition (e.g., 50–70% reduction in edema at 50 mg/kg in rodent models) .
  • Antitumor potential : GI50_{50} values in the micromolar range against cancer cell lines (e.g., 2.7–38.7 μM in NCI-60 panels) .
  • Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., S. aureus MIC: 25–50 μg/mL) .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence biological activity?

Structure-Activity Relationship (SAR) Insights :

Position Substituent Biological Impact Source
2-positionThioether (e.g., 3-bromobenzyl)Enhances lipophilicity and target binding; thioethers improve antitumor activity .
3-position4-MethoxyphenylElectron-donating groups increase COX-2 selectivity (e.g., 3e in : IC50_{50} = 0.8 μM vs. COX-2).
6/8-positionHalogens (e.g., Br)Bromine at C6/C8 improves metabolic stability and anti-inflammatory potency .

Q. What strategies resolve contradictions in activity data across studies?

  • Metabolic stability assays : Compare in vitro vs. in vivo results (e.g., hepatic microsome studies to identify rapid degradation) .
  • Target selectivity profiling : Use kinase/GPCR panels to rule off-target effects (e.g., neurotoxicity in anticonvulsant studies ).
  • Dose optimization : Address discrepancies between oral and intraperitoneal administration (e.g., neurotoxicity at higher oral doses in rats ).

Q. How can mechanistic studies elucidate the compound's mode of action?

  • Enzyme inhibition assays : Direct measurement of COX-1/COX-2 inhibition (e.g., 80% COX-2 selectivity for 3e ).
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation in cancer cells .
  • Molecular docking : Predict binding to targets like tubulin or DNA topoisomerase II (common for thioether-containing analogs ).

Q. What are the safety considerations for handling this compound?

  • Hazard profile : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 .
  • Mitigation : Use PPE (gloves, goggles), fume hoods, and emergency protocols for spills .
  • Toxicity screening : Follow OECD guidelines for acute oral toxicity (e.g., LD50_{50} determination in rodents ).

Methodological Recommendations

  • Synthetic optimization : Use LDA-mediated lithiation for introducing alkyl/aryl groups at C2 (e.g., 2-ethyl derivatives ).
  • In vivo testing : Prioritize rodent models for inflammation (carrageenan-induced paw edema) and epilepsy (MES/scMet assays) .
  • Data validation : Cross-reference spectral data with databases (e.g., ChemSpider ID 1455913 ) to confirm structural integrity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
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